molecular formula C10H16ClF2NO B1481039 2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one CAS No. 2090968-36-6

2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1481039
CAS No.: 2090968-36-6
M. Wt: 239.69 g/mol
InChI Key: NSQZKJJBEOJRCV-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one is a halogenated ketone derivative featuring a piperidine ring substituted with a 1,1-difluoroethyl group at the 4-position and a chlorine atom at the 2-position of the propan-1-one backbone. The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the chlorine atom may influence electronic properties and reactivity .

Properties

IUPAC Name

2-chloro-1-[4-(1,1-difluoroethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClF2NO/c1-7(11)9(15)14-5-3-8(4-6-14)10(2,12)13/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQZKJJBEOJRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C(C)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Differences :

  • Structure : The piperidine ring in the target compound is replaced with a piperazine ring, and the 1,1-difluoroethyl group is absent.
  • Molecular Formula: C₉H₁₇ClN₂O (vs. C₉H₁₃ClF₂NO for the target compound) .
  • Molecular Weight : 204.7 g/mol (vs. 223.67 g/mol for the target compound).
  • Applications: Used as a building block in organic synthesis.

2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one

Key Differences :

  • Structure : Contains a fluoromethyl and methyl group at the 4-position of the piperidine ring instead of 1,1-difluoroethyl.
  • Molecular Formula: C₁₀H₁₄ClFNO (vs. C₉H₁₃ClF₂NO) .
  • Molecular Weight : 221.68 g/mol.
  • Reactivity : The fluoromethyl group may confer different steric and electronic effects compared to 1,1-difluoroethyl, influencing interactions with biological targets .

2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone

Key Differences :

  • Structure: Features a difluorobenzyl-substituted piperazine ring and an ethanone backbone (vs. propan-1-one).
  • Molecular Formula: C₁₃H₁₂ClF₂N₂O (vs. C₉H₁₃ClF₂NO).
  • Applications : The aromatic difluorobenzyl moiety may enhance binding affinity to certain receptors, making it more suitable for CNS-targeted drug development compared to aliphatic analogs .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one C₉H₁₃ClF₂NO 223.67 Not provided 1,1-Difluoroethyl, Cl, ketone
2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one C₉H₁₇ClN₂O 204.7 1009690-88-3 Ethylpiperazine, Cl, ketone
2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one C₁₀H₁₄ClFNO 221.68 Not provided Fluoromethyl, methyl, Cl, ketone
2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone C₁₃H₁₂ClF₂N₂O 282.70 Not provided Difluorobenzyl, Cl, ketone

Research Findings and Implications

Impact of Fluorine Substitution

  • The 1,1-difluoroethyl group in the target compound increases metabolic stability compared to non-fluorinated analogs like 2-chloro-1-(4-ethylpiperazin-1-yl)propan-1-one .
  • Fluorinated compounds (e.g., fluoromethyl and difluorobenzyl derivatives) exhibit enhanced blood-brain barrier permeability, making them candidates for neuroactive drug development .

Preparation Methods

Alkylation of Piperidine with 2-Chloropropanone Derivatives

A common approach involves the nucleophilic substitution reaction where the piperidine nitrogen attacks a chlorinated propanone derivative:

  • Starting Materials :

    • N-(2,2-difluoroethyl)prop-2-en-1-amine or related difluoroethyl amines.
    • 2-chloro-1-propanone or functionalized chloromethyl derivatives.
  • Reaction Conditions :

    • The reaction can be carried out in bulk or in the presence of inert organic solvents such as ethers (e.g., tetrahydrofuran, diethyl ether), anisole, or dimethyl sulfoxide.
    • Temperature ranges generally around 55-70 °C.
    • Use of bases like N,N-diisopropylethylamine (DIPEA) to neutralize generated acids and facilitate reaction progression.
    • Molar ratios of alkylating agent to amine typically range from 0.5 to 3, with preferred ratios between 0.8 and 1.5 for economic and yield optimization.
  • Catalysts :

    • While the reaction can proceed without catalysts, halide salts such as sodium iodide, potassium iodide, potassium bromide, or tetraalkylammonium halides (e.g., tetrabutylammonium bromide) can be used to accelerate the alkylation step.
  • Workup and Purification :

    • After reaction completion, the mixture is typically poured into water, and the pH adjusted to alkaline conditions (pH ~12).
    • Extraction with organic solvents (e.g., dichloromethane) isolates the product.
    • Further purification can be conducted by distillation under reduced pressure or crystallization of acid or base salts (e.g., hydrochlorides, acetates).
    • Drying agents such as magnesium sulfate and filtration through silica gel may be employed to remove impurities.

Specific Example from Patent Literature

  • In one documented procedure, 16.46 g (0.135 mol) of N-(2,2-difluoroethyl)prop-2-en-1-amine is reacted with 20 g (0.122 mol) of 2-chloro-5-(chloromethyl)pyridine in the presence of 31.9 g (0.244 mol) of N,N-diisopropylethylamine.
  • The mixture is heated at 70 °C for 16 hours.
  • Excess base is distilled off, and the residue is extracted with dichloromethane and dried.
  • The solvent is removed under vacuum to yield the desired intermediate, which can be further processed to obtain the target compound.

Data Table: Summary of Preparation Parameters

Parameter Details
Starting amine N-(2,2-difluoroethyl)prop-2-en-1-amine
Alkylating agent 2-chloro-1-propanone derivatives or chloromethyl heterocycles
Base N,N-diisopropylethylamine (DIPEA)
Solvents Ethers (THF, diethyl ether), anisole, dimethyl sulfoxide, others
Temperature 55-70 °C
Reaction time 16 hours (typical)
Molar ratio (alkylating agent : amine) 0.5 to 3 (preferably 0.8 to 1.5)
Catalysts (optional) Sodium iodide, potassium iodide, potassium bromide, tetraalkylammonium halides
Workup pH adjustment to ~12, extraction with organic solvents, drying, filtration
Purification Distillation under vacuum, crystallization of salts (hydrochloride, acetate)

Research Findings and Notes

  • The reaction is sensitive to solvent choice; solvents must be inert under reaction conditions to prevent side reactions.
  • Using larger amounts of base or alkylating agent can drive the reaction but may be economically disadvantageous.
  • Catalysts such as sodium iodide and tetraalkylammonium halides significantly improve reaction rates and yields.
  • The product is often isolated as a salt (e.g., hydrochloride) to enhance stability and facilitate purification.
  • The method allows for scale-up due to its straightforward reaction conditions and relatively mild temperatures.
  • The presence of difluorinated alkyl groups requires careful handling to avoid decomposition or side reactions.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one

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